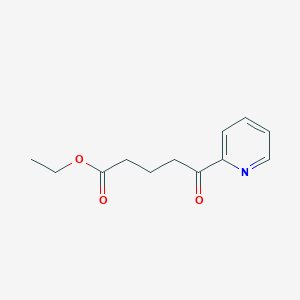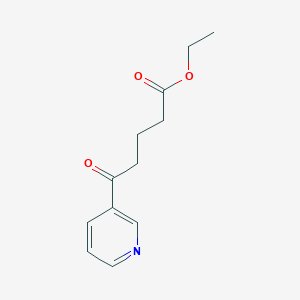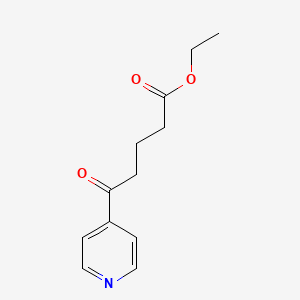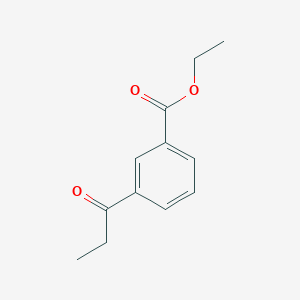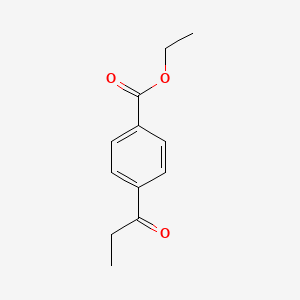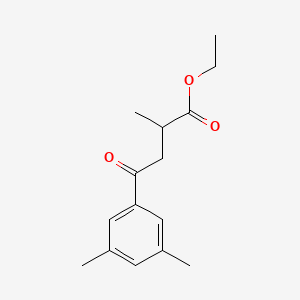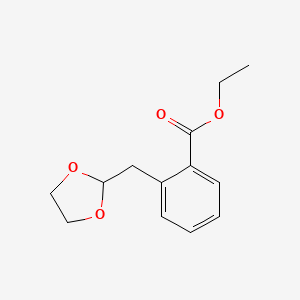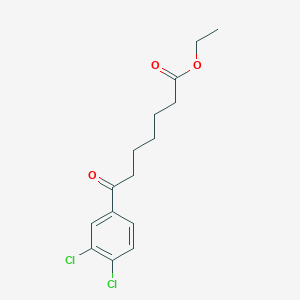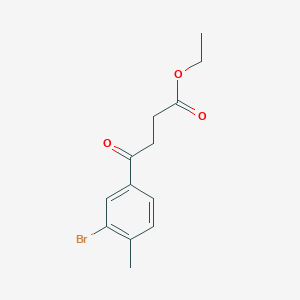
2'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(3,4,5-trifluorophenyl)propiophenone (also known as M3TFPP) is an organic compound belonging to the propiophenone family. It is a colorless solid that is used primarily in scientific research to study its biochemical and physiological effects. In addition, M3TFPP has been studied for its potential uses in lab experiments, such as its application as a reagent in organic synthesis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antipathogenic Activity
A study explored the synthesis and antipathogenic activity of various acylthioureas derivatives, including those with 3,4,5-trifluorophenyl groups. These compounds demonstrated significant anti-pathogenic activity, particularly against strains like Pseudomonas aeruginosa and Staphylococcus aureus. Their potential as novel antimicrobial agents with antibiofilm properties was highlighted (Limban, Marutescu, & Chifiriuc, 2011).
Cyclocondensation Reactions
Another study reported the synthesis of a series of pyrimidinones using 4-aryl-4-methoxy-1,1,1-trifluoro-3-buten-2-ones, derived from phenones like propiophenone, through cyclocondensation reactions with urea (Bonacorso, Lopes, Wastowski, Zanatta, & Martins, 2003).
Methylation in Bacterial Strains
Research on O-methylation activities in bacterial cell extracts highlighted the specific activity of enzymes towards various halogenated phenols and thiophenols, including compounds similar to 2'-Methyl-3-(3,4,5-trifluorophenyl)propiophenone (Neilson, Lindgren, Hynning, & Remberger, 1988).
Novel Copolymers and Polymerization Processes
Studies have been conducted on the synthesis of novel copolymers and polymerization processes involving trisubstituted ethylenes and derivatives of propiophenone. These research efforts explore the properties and potential applications of such materials in various fields (Kim, Morales, Scully, Seitz, Sikora, Spaulding, Sudman, Sullivan, Dean, Kharas, & Watson, 1999).
Fluorination and Its Effects
Research on the fluorination of compounds and its effects on the resulting chemical properties has been a topic of interest. This includes the study of how fluorine atoms influence the reactivity and stability of various organic molecules (Mitani, Mohri, Yoshida, Saito, Ishii, Tsuru, Matsui, Furuyama, Nakano, Tanaka, Kojoh, Matsugi, Kashiwa, & Fujita, 2002).
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3O/c1-10-4-2-3-5-12(10)15(20)7-6-11-8-13(17)16(19)14(18)9-11/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNMECJRPGJBEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)CCC2=CC(=C(C(=C2)F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30644991 |
Source


|
| Record name | 1-(2-Methylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898777-58-7 |
Source


|
| Record name | 1-Propanone, 1-(2-methylphenyl)-3-(3,4,5-trifluorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898777-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Methylphenyl)-3-(3,4,5-trifluorophenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30644991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

